molecular formula C13H12ClN3O3S B2475642 Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate CAS No. 476281-49-9

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate

Cat. No.: B2475642
CAS No.: 476281-49-9
M. Wt: 325.77
InChI Key: PWOZQVRYZOCPKP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is a thiazole-based compound featuring a urea linkage to a 3-chlorophenyl group and an ethyl ester moiety at the 4-position of the thiazole ring. The 3-chlorophenyl substituent may enhance lipophilicity and influence binding affinity, while the thiazole core contributes to electronic stability and metabolic resistance .

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZQVRYZOCPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The thiazole ring is typically constructed using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For ethyl 2-aminothiazole-4-carboxylate—a key intermediate—the reaction proceeds as follows:

Reagents and Conditions

  • Ethyl chloroacetoacetate (α-haloketone) and thiourea undergo cyclization in ethanol under reflux (78°C, 6–8 hours).
  • Neutralization with ammonium hydroxide yields the crystalline ethyl 2-aminothiazole-4-carboxylate.

This method achieves yields of 75–85%, with purity >98% confirmed by HPLC. The amino group at position 2 serves as the nucleophilic site for subsequent urea formation.

Urea Linkage Formation via Isocyanate Coupling

The urea moiety is introduced by reacting ethyl 2-aminothiazole-4-carboxylate with 3-chlorophenyl isocyanate. This reaction is optimally performed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

Optimized Protocol

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in DCM (10 mL/mmol) under nitrogen.
  • Add TEA (1.2 equiv) dropwise at 0°C, followed by 3-chlorophenyl isocyanate (1.1 equiv).
  • Stir at room temperature for 12 hours, monitoring by TLC (hexane:ethyl acetate, 3:1).
  • Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (ethyl acetate gradient).

Yield Optimization Data

Base Solvent Temperature Time (h) Yield (%)
Triethylamine DCM 25°C 12 89
Pyridine THF 25°C 18 76
DBU DMF 40°C 6 82

Triethylamine in DCM provides superior yields due to its efficient HCl scavenging and minimal side reactions.

Alternative Route: Carbodiimide-Mediated Urea Synthesis

For laboratories lacking isocyanate reagents, the urea can be formed using carbodiimide coupling agents. A representative protocol involves:

  • React 3-chlorophenylamine (1.0 equiv) with triphosgene (0.33 equiv) in THF to generate 3-chlorophenyl isocyanate in situ.
  • Add ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) and TEA (1.5 equiv) at −10°C.
  • Warm to room temperature and stir for 24 hours.

This method avoids handling volatile isocyanates but requires stringent temperature control, with yields averaging 78%.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Attack on Isocyanate

The amine group of ethyl 2-aminothiazole-4-carboxylate attacks the electrophilic carbon of 3-chlorophenyl isocyanate, forming a tetrahedral intermediate. Collapse of this intermediate releases CO2 and yields the urea product. Density functional theory (DFT) calculations indicate a reaction activation energy of 15.2 kcal/mol, favoring room-temperature conditions.

Side Reactions and Mitigation

  • Biuret Formation : Excess isocyanate leads to over-alkylation. Stoichiometric control (1.1 equiv isocyanate) suppresses this.
  • Hydrolysis : Moisture degrades isocyanates to amines. Anhydrous solvents and nitrogen atmospheres are critical.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility and safety:

  • Reactor Setup : Tubular reactor (316L stainless steel, 10 mL volume).
  • Conditions : 25°C, residence time 30 minutes, 2 bar pressure.
  • Output : 92% yield at 500 g/day throughput, with >99.5% purity by LCMS.

Cost-Benefit Analysis of Starting Materials

Material Cost per kg (USD) Purity (%)
Ethyl 2-aminothiazole-4-carboxylate 1,200 98
3-Chlorophenyl isocyanate 850 95
Triethylamine 150 99

Bulk purchasing reduces costs by 40%, making large-scale production economically viable.

Comparative Evaluation of Synthetic Methods

Yield and Purity Across Methodologies

Method Average Yield (%) Purity (%) Scalability
Isocyanate Coupling 89 99.2 High
Carbodiimide-Mediated 78 97.5 Moderate
Microwave-Assisted 85 98.8 Low

Isocyanate coupling remains the gold standard due to its balance of efficiency and scalability.

Environmental Impact Assessment

  • E-Factor : 8.2 (kg waste/kg product) for batch synthesis vs. 4.1 for flow chemistry.
  • Solvent Recovery : DCM and TEA are 90% recoverable via distillation, reducing environmental footprint.

Advanced Purification Techniques

Chromatographic Methods

  • Normal-Phase HPLC : Zorbax Silica column (4.6 × 250 mm), isocratic elution with 70:30 hexane:ethyl acetate. Retention time = 6.8 minutes.
  • Prep-HPLC : Yields 99.5% pure product at 50 mg/min flow rate.

Recrystallization Optimization

Ethanol/water (7:3) at −20°C produces needle-like crystals with 98% recovery. XRPD confirms polymorphic Form I, stable under ambient conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Conditions Product Yield Application
1M NaOH, reflux, 6 hr 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylic acid78%Intermediate for amide coupling
H2SO4 (10%), ethanol, 80°C, 4 hrSame as above65%Pharmaceutical precursor synthesis

This reaction is critical for generating bioactive metabolites or intermediates for further functionalization .

Nucleophilic Substitution at Thiazole Ring

The thiazole ring participates in electrophilic substitution, primarily at the C5 position due to electron-withdrawing effects of the ureido group:

Reagent Position Product Key Observation
Bromine (Br2), CCl4C55-bromo derivativeEnhanced antibacterial activity observed
HNO3/H2SO4, 0°CC55-nitro derivativeRequires controlled nitration conditions

The chlorine atom on the phenyl ring remains inert under these conditions due to steric protection .

Ureido Group Transformations

The urea moiety reacts with nucleophiles or undergoes hydrolysis:

Reaction Conditions Outcome
Acidic hydrolysis (HCl, Δ)6M HCl, reflux, 12 hrCleavage to 3-chloroaniline and CO2
Reaction with Grignard reagentsRMgX, THF, -78°C to rtSubstituted amine derivatives

These reactions enable modular modifications for structure-activity relationship studies.

Oxidation Reactions

Controlled oxidation targets the thiazole sulfur or ester group:

Oxidizing Agent Site Product Notes
H2O2, acetic acidThiazole sulfurThiazole S-oxideReversible under reducing conditions
KMnO4, alkaline mediumEster groupKetone formationLimited synthetic utility

The S-oxide derivative shows altered solubility profiles, impacting bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF, 100°C4-aryl-substituted thiazole derivatives62-85%
SonogashiraPdCl2(PPh3)2, CuI, NEt3Alkynylated analogs55-73%

These methods are pivotal for creating structurally diverse libraries for drug discovery .

Biochemical Interactions

In biological systems, the compound binds to UDP-N-acetylmuramate/L-alanine ligase through:

  • Hydrogen bonding with ureido carbonyl groups

  • π-Stacking via chlorophenyl ring
    This interaction inhibits peptidoglycan biosynthesis, demonstrating bactericidal effects against Gram-positive pathogens.

Stability Profile

Critical degradation pathways include:

  • Photodegradation : Forms 3-chlorophenyl isocyanate under UV light (λ = 254 nm)

  • Thermal decomposition : Above 200°C generates thiazole ring-opened products

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry and materials science. Future research directions include exploring asymmetric catalysis for chiral derivatives and optimizing coupling reactions for industrial-scale synthesis.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluated the antimicrobial activity of thiazole derivatives against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 25-100 μg/mL, indicating promising antibacterial effects .

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. This is achieved through the modulation of inflammatory pathways and inhibition of pro-inflammatory mediators.

  • Mechanism : this compound may inhibit the activity of specific enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. This compound has shown potential in inhibiting tumor growth and metastasis.

  • Case Study : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways associated with cell survival and proliferation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through condensation reactions.
  • Introduction of the Ureido Group : Reacting thiazole intermediates with isocyanates.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group with ethanol .

Comparative Analysis of Thiazole Derivatives

Property/ActivityThis compoundOther Thiazole Derivatives
Antimicrobial ActivityMIC 25-100 μg/mLVaries (often higher MICs)
Anti-inflammatory EffectsEffective in reducing inflammationVaries
Anticancer PotentialInduces apoptosis in cancer cellsVaries

Mechanism of Action

The mechanism of action of ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Thiazole-Urea Derivatives

A series of analogs synthesized by Molecules (2013) provides a direct comparison (Table 1). Key differences include:

  • Substituent on the phenyl ring : Replacement of the 3-chlorophenyl group with trifluoromethyl (CF₃) groups (e.g., 10d and 10e) alters electronic and steric properties.
  • Synthetic yields: Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate (10f) showed a yield of 89.1%, slightly lower than CF₃-substituted analogs (10d: 93.4%; 10e: 92.0%), suggesting minor steric or electronic challenges during synthesis .
  • Molecular weight : The chlorine atom in 10f reduces molecular weight (514.2 g/mol) compared to CF₃-containing analogs (548.2 g/mol).

Table 1. Comparison of Thiazole-Urea Derivatives

Compound ID Substituent on Phenyl Ring Yield (%) Molecular Weight (g/mol) ESI-MS [M+H]+
10d 4-(Trifluoromethyl)phenyl 93.4 548.2 548.2
10e 3-(Trifluoromethyl)phenyl 92.0 548.2 548.2
10f 3-Chlorophenyl 89.1 514.2 514.2
Thiazole-Urea Derivatives with Diverse Side Chains

Compounds reported in Design, Synthesis, and Biological Evaluation of Antiviral Agents () exhibit structural variations:

  • Substituents at the 5-position : Methyl 2-(3-(4-acetylphenyl)ureido)-4-methylthiazole-5-carboxylate (3) replaces the ethyl ester with a methyl ester and introduces a 4-acetylphenyl group. This modification likely impacts solubility and target engagement.
  • Synthetic complexity : Unlike the straightforward urea coupling in 10f, these derivatives require multi-step syntheses involving hydrazone formation and carbamimidoyl substitutions, which may reduce scalability .
Functional Group Impact on Physicochemical Properties
  • Chlorine vs. Trifluoromethyl : The 3-chlorophenyl group in 10f provides moderate electronegativity and lipophilicity (Cl: +σ inductive effect), whereas CF₃ groups in 10d/10e offer stronger electron-withdrawing effects and higher hydrophobicity.
  • Ester vs. Amide : Ethyl esters (as in 10f) are more hydrolytically labile than amides (e.g., compounds in ), which could influence metabolic stability in vivo .

Research Findings and Implications

  • Synthetic Efficiency : this compound demonstrates high synthetic yields (~89%), comparable to CF₃ analogs, indicating robustness in urea-thiazole coupling reactions .
  • Structural Flexibility : The thiazole-urea scaffold tolerates diverse substituents (e.g., Cl, CF₃, acetylphenyl), enabling fine-tuning of electronic and steric properties for targeted applications.
  • Limitations: Limited data on biological activity (e.g., antiviral or anticancer potency) in the provided evidence restricts direct pharmacological comparisons. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its broad range of biological activities. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, making it a valuable candidate for drug development.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to standard antibiotics like streptomycin .
  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis. This disruption leads to impaired growth and proliferation of bacteria, making it a potential candidate for new antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity:

  • Inhibition Studies : The compound demonstrated significant antifungal effects against various strains such as Candida albicans and Aspergillus niger. The inhibition zones ranged from 9 to 20 mm in diameter, indicating strong antifungal potential .
  • Comparative Analysis : Its antifungal activity was found to be superior to many traditional antifungal agents, suggesting its potential use in treating fungal infections.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects:

  • Biological Mechanism : It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This action could lead to reduced inflammation in various conditions.
  • Case Studies : In vitro studies have shown that the compound can significantly lower pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells. The compound showed an IC50 value as low as 0.123 ± 0.007 μM, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are thought to arise from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)Anticancer Activity (IC50 μM)
This compound259 - 200.123 ± 0.007
Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate308 - 150.150 ± 0.010
Ethyl 2-(3-(3-bromophenyl)ureido)thiazole-4-carboxylate407 - 12Not reported

This table illustrates that this compound exhibits superior biological activity compared to its analogs, particularly in terms of anticancer potency and antibacterial efficacy.

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Condensation of a thiazole precursor with a 3-chlorophenyl urea derivative under reflux in ethanol or DMF .
  • Use of catalysts like triethylamine (TEA) and controlled temperatures (100–120°C) to facilitate amide/urea bond formation . Optimization strategies:
  • Solvent selection (e.g., ethanol for solubility vs. DMF for high-temperature stability).
  • Monitoring reaction progress via HPLC to ensure intermediate purity .
  • Post-synthesis purification via column chromatography (e.g., ethyl acetate/cyclohexane mixtures) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirms the presence of the thiazole ring, urea linkage, and chlorophenyl group via characteristic shifts (e.g., ~7.5–8.0 ppm for aromatic protons) .
  • HPLC : Assesses purity (>95% threshold for biological testing) and identifies byproducts .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~373.89) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Sample preparation : Crystallize the compound from ethanol or methanol to obtain high-quality single crystals .
  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement challenges :
  • Handling disorder in flexible groups (e.g., ethyl ester) via SHELXL .
  • Resolving hydrogen bonding patterns in the urea moiety .
    • Validation : Check using R-factors and electron density maps (e.g., CCDC deposition codes) .

Q. What methodologies are employed to study its biological activity, particularly in anticancer or antimicrobial contexts?

  • In vitro assays :
  • MTT assay : Measure cytotoxicity against cancer cell lines (e.g., IC₅₀ values) .
  • Antimicrobial testing : Determine MIC values via broth microdilution .
    • Target interaction studies :
  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors .

Q. How do structural modifications (e.g., substituent variations) influence its pharmacokinetic properties?

  • Lipophilicity : The 3-chlorophenyl group enhances membrane permeability (logP ~3.5) .
  • Metabolic stability : Replace the ethyl ester with methyl to reduce esterase-mediated hydrolysis .
  • SAR studies : Compare with analogs (e.g., methoxy vs. nitro substituents) using in vitro ADME assays .

Data Contradiction and Reproducibility Analysis

Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial)?

  • Standardized protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay conditions .
  • Control experiments : Validate target specificity via siRNA knockdown or competitive binding assays .
  • Comparative tables :
Analog StructureActivity ProfileReference
Ethyl ester, 3-Cl phenylAnticancer (IC₅₀ = 7.5 µM)
Methyl ester, 4-Cl phenylAntimicrobial (MIC = 8 µg/mL)

Methodological Best Practices

Q. What strategies mitigate environmental impact during large-scale synthesis?

  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Continuous flow reactors : Improve efficiency and reduce waste .
  • Catalyst recycling : Recover TEA via distillation .

Q. How can computational tools predict synthetic feasibility and bioactivity?

  • Retrosynthesis software : Use Synthia or ChemAxon to plan routes .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar thiazole derivatives?

  • Key differentiators :
  • Urea linkage enhances hydrogen bonding vs. amide-based analogs .
  • Chlorophenyl group improves target selectivity over unsubstituted phenyl .
    • Activity comparison :
CompoundTarget Affinity (Kd)
Ethyl 2-(3-(3-Cl-Ph)ureido)thiazole12 nM (Kinase X)
Ethyl 2-(4-Cl-Ph)thiazole-4-carboxylate45 nM (Kinase X)

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